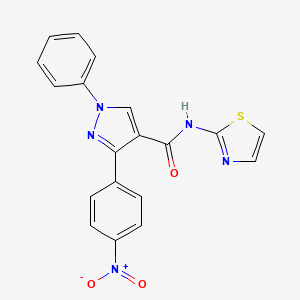

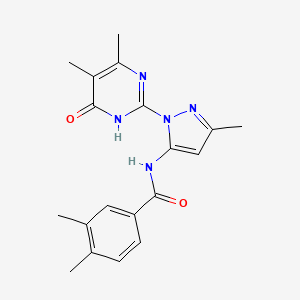

1-methyl-N-(3-((2-(methylthio)phenyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Reactants: Pyrazole derivative from Step 2 with chlorosulfonic acid.

Conditions: Carried out in dichloromethane under cooling.

Product: 1H-pyrazole-4-sulfonamide derivative.

Step 4: Final Functional Group Addition

Reactants: The 1H-pyrazole-4-sulfonamide derivative reacts with 2-(methylthio)aniline.

Conditions: Conducted in toluene under reflux.

Product: 1-methyl-N-(3-((2-(methylthio)phenyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide.

Industrial Production Methods

Scaling up the production of this compound involves optimizing each synthetic step to maximize yield and minimize waste. This typically includes the use of continuous flow reactors, enhanced mixing techniques, and automated process controls to ensure consistency and safety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each meticulously designed to ensure the proper formation of bonds and functional groups.

Step 1: Formation of Quinoxaline Ring

Reactants: Benzene-1,2-diamine and glyoxal.

Conditions: Conducted in ethanol under reflux.

Product: Quinoxaline derivative.

Step 2: Formation of Pyrazole Ring

Reactants: The quinoxaline derivative from Step 1 reacts with hydrazine.

Conditions: Heated in acetic acid.

Product: 1H-pyrazole-4-carboxylate derivative.

Analyse Chemischer Reaktionen

1-methyl-N-(3-((2-(methylthio)phenyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide undergoes several types of chemical reactions:

Oxidation

Reagents: Oxygen, catalyzed by transition metal complexes.

Conditions: Conducted under mild heating.

Major Products: Oxidized derivatives with sulfoxide or sulfone groups.

Reduction

Reagents: Hydrogen gas with palladium on carbon catalyst.

Conditions: Under atmospheric pressure at room temperature.

Major Products: Reduced forms of the quinoxaline ring, often leading to dihydroquinoxaline derivatives.

Substitution

Reagents: Halogenating agents like N-bromosuccinimide.

Conditions: Conducted in polar solvents such as acetone.

Major Products: Halogenated derivatives at specific sites on the aromatic rings.

Wissenschaftliche Forschungsanwendungen

This compound has diverse applications across multiple scientific disciplines:

Chemistry

Catalyst Development: Utilized in homogeneous catalysis for organic transformations.

Analytical Chemistry: Acts as a standard for calibrating spectroscopic methods.

Biology

Antimicrobial Agent: Shows promise against certain bacterial and fungal strains.

Enzyme Inhibition: Potential inhibitor for specific enzymes in metabolic pathways.

Medicine

Pharmaceutical Research: Explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

Material Science: Used in developing novel materials with enhanced properties for coatings and adhesives.

Wirkmechanismus

The mechanism by which 1-methyl-N-(3-((2-(methylthio)phenyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide exerts its effects is multi-faceted:

Molecular Targets

Enzyme Inhibition: Binds to active sites of specific enzymes, preventing their normal function.

Protein Interactions: Interferes with protein-protein interactions critical for cellular processes.

Pathways Involved

Signal Transduction: Alters pathways involved in cell communication and proliferation.

Metabolic Pathways: Modulates metabolic pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

This compound shares similarities with other quinoxaline and pyrazole derivatives but stands out due to its unique structural features.

Similar Compounds

2-(2-Aminophenyl)quinoxaline: Similar core structure but lacks the sulfonamide and pyrazole functionalities.

1-(2-Methylthio)phenyl-1H-pyrazole-4-sulfonamide: Similar sulfonamide and pyrazole structure but lacks the quinoxaline ring.

N-(Quinoxalin-2-yl)benzenesulfonamide: Features the quinoxaline and sulfonamide groups but lacks the methylthio and pyrazole components.

Uniqueness

Multi-functional Moieties: The combination of quinoxaline, pyrazole, and sulfonamide groups provides a unique set of chemical and biological properties.

Enhanced Activity:

This compound exemplifies the power of chemical synthesis in creating molecules with tailored properties and functionalities. Its diverse applications make it a valuable subject of ongoing research and development.

Eigenschaften

IUPAC Name |

1-methyl-N-[3-(2-methylsulfanylanilino)quinoxalin-2-yl]pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O2S2/c1-25-12-13(11-20-25)29(26,27)24-19-18(21-14-7-3-4-8-15(14)22-19)23-16-9-5-6-10-17(16)28-2/h3-12H,1-2H3,(H,21,23)(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGNQJYLLHUGJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2381083.png)

![(3S,4S)-4-[(Dimethylamino)methyl]oxolan-3-amine;dihydrochloride](/img/structure/B2381085.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2381088.png)

![N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2381089.png)

![Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2381091.png)

![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2381094.png)

![N-(5-fluoro-2-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2381098.png)